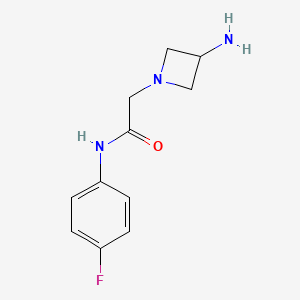![molecular formula C11H14N4 B1487938 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine CAS No. 1368891-34-2](/img/structure/B1487938.png)
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Overview
Description
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, also known as CPM, is an organic compound that has been used in a variety of scientific research applications. CPM is an analogue of the neurotransmitter dopamine and has been used as a research tool to understand the physiological and biochemical effects of dopamine on the body. CPM has been found to have a wide range of applications in the laboratory and has been used in a variety of experiments in areas such as neuroscience, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis Methods and Derivatives:
- (2-aminopyridin-4-yl)methanol, a significant 2-aminopyridine, was synthesized using a new method involving direct oxidizing of the methyl group without preliminary protection of the amino group, leading to one-pot synthesis and improved efficiency compared to traditional multistage methods (Lifshits, Ostapchuk, & Brel, 2015).
- Routes for synthesizing congeners of active imidazo[4,5-b]pyridine by cyclization of substituted aminopyridines with ethyl orthoformate were developed, leading to the formation of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine ring systems. This process yielded derivatives less active than their precursors but still potentially significant in cancer research (Temple, Rose, Comber, & Rener, 1987).
Reactivity and Structural Analysis:
- A study on cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole revealed their reactivity through nitration, bromination, azo coupling, and nitrosation. This resulted in the formation of compounds like 5-amino-4-imidazo[1,2-a]-pyridin-2-yl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one and 2-amino-1-ethyl-3-imidazol[1,2-a]pyridin-2-yl-4(1H)-quinolinone, demonstrating the structural versatility and potential for further chemical applications (Kutrov, Kovalenko, & Volovenko, 2008).
Molecular Structure and Vibrational Analysis:
- The molecular structure, vibrational energy levels, and potential energy distribution of various imidazo[4,5-b]pyridine derivatives were determined using density functional theory. The study confirmed the role of the N+H group as a proton donor in hydrogen bonds, influencing the vibrational characteristics and molecular interactions, which is crucial for understanding chemical reactivity and interaction mechanisms (Lorenc et al., 2008).
properties
IUPAC Name |
1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-7-10-14-9-3-2-6-13-11(9)15(10)8-4-5-8/h2-3,6,8,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTVCONFLQQCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1C3CC3)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



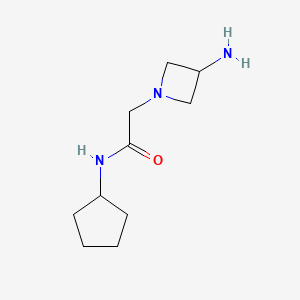
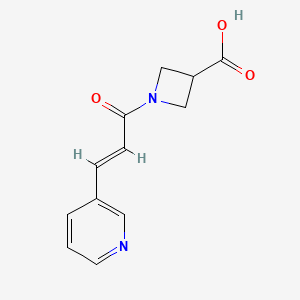
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1487859.png)
![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)
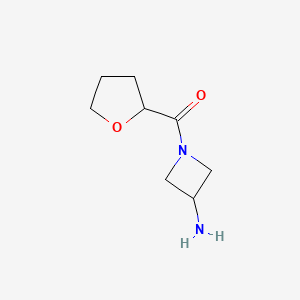
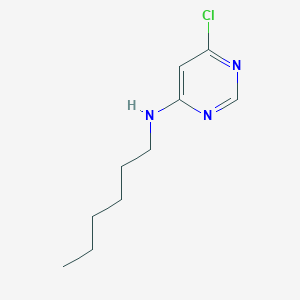
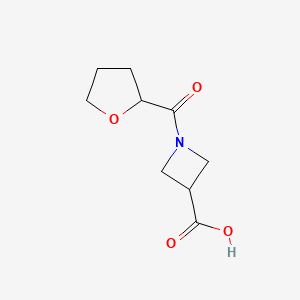
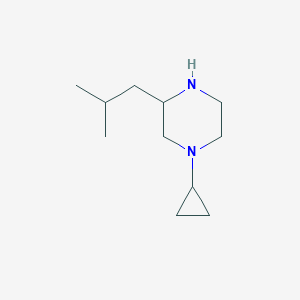
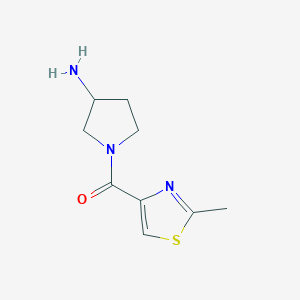
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)
